molecular formula C12H26 B3054856 3-Methyl-4-propyloctane CAS No. 62184-35-4

3-Methyl-4-propyloctane

Cat. No.: B3054856
CAS No.: 62184-35-4
M. Wt: 170.33 g/mol
InChI Key: CTXPEFTVFFFIBQ-UHFFFAOYSA-N
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Description

3-Methyl-4-propyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a chain of twelve carbon atoms with a methyl group attached to the third carbon and a propyl group attached to the fourth carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable octane derivative. For instance, starting with 3-methyloctane, a Friedel-Crafts alkylation reaction can be employed using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. Catalytic cracking breaks down larger hydrocarbon molecules into smaller, more useful fragments, which are then selectively hydrogenated to produce the desired branched alkanes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-propyloctane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the lack of double or triple bonds. The most common reactions include:

Common Reagents and Conditions

    Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.

    Combustion: Requires an adequate supply of oxygen (O₂).

Major Products Formed

Scientific Research Applications

3-Methyl-4-propyloctane has several applications in scientific research:

Mechanism of Action

As a hydrocarbon, 3-Methyl-4-propyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are hydrophobic, meaning it can integrate into lipid bilayers and affect membrane fluidity. In chemical reactions, its mechanism involves the breaking and forming of C-H and C-C bonds under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-methyloctane
  • 3,3-Dimethylhexane
  • 3-Methyl-5-propyloctane

Uniqueness

3-Methyl-4-propyloctane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and melting point. The presence of both a methyl and a propyl group on the octane backbone provides distinct steric and electronic effects compared to other branched alkanes .

Properties

IUPAC Name

3-methyl-4-propyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPEFTVFFFIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611350
Record name 3-Methyl-4-propyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62184-35-4
Record name 3-Methyl-4-propyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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